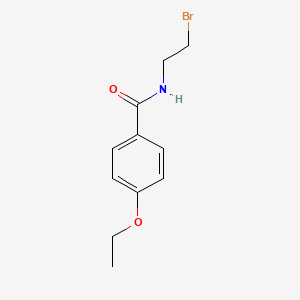

N-(2-bromoethyl)-4-ethoxybenzamide

Description

N-(2-Bromoethyl)-4-ethoxybenzamide is a benzamide derivative characterized by a 4-ethoxybenzoyl core substituted with a 2-bromoethyl group on the nitrogen atom. The bromoethyl moiety likely enhances electrophilicity, making the compound reactive in alkylation reactions or as an intermediate in drug synthesis .

Properties

IUPAC Name |

N-(2-bromoethyl)-4-ethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-2-15-10-5-3-9(4-6-10)11(14)13-8-7-12/h3-6H,2,7-8H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPDPCDDOEXLXQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromoethyl)-4-ethoxybenzamide typically involves the reaction of 4-ethoxybenzoic acid with 2-bromoethylamine. The reaction is carried out under acidic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:

Step 1: 4-ethoxybenzoic acid is reacted with thionyl chloride to form 4-ethoxybenzoyl chloride.

Step 2: The resulting 4-ethoxybenzoyl chloride is then reacted with 2-bromoethylamine in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: N-(2-bromoethyl)-4-ethoxybenzamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The ethoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

Reduction: The amide group can be reduced to form amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or borane are used under anhydrous conditions.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted amides, thioethers, or ethers.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Scientific Research Applications

N-(2-bromoethyl)-4-ethoxybenzamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.

Medicine: It is investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-bromoethyl)-4-ethoxybenzamide involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This covalent modification can disrupt key biological pathways, resulting in the desired therapeutic effects. The ethoxy group may also contribute to the compound’s overall pharmacokinetic properties, such as solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The following table compares N-(2-bromoethyl)-4-ethoxybenzamide with analogous benzamide derivatives:

Key Observations:

- Lipophilicity (logP): The dichlorophenyl derivative (logP 4.58) is highly lipophilic compared to the bromoethyl analog (estimated logP ~3.5–4.0), reflecting the electron-withdrawing effects of chlorine versus bromine.

- Solubility (logSw): The dichlorophenyl compound has poor aqueous solubility (logSw -4.68) , likely exacerbated by halogen substituents. The bromoethyl variant may exhibit slightly better solubility due to reduced steric hindrance.

Biological Activity

N-(2-bromoethyl)-4-ethoxybenzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, along with data tables for clarity.

Chemical Structure and Properties

This compound consists of a benzamide moiety with an ethoxy group and a bromoethyl substituent. The molecular formula is CHBrNO, indicating its complex nature which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHBrNO |

| IUPAC Name | This compound |

| Molecular Weight | 285.14 g/mol |

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of various biological pathways, which may result in therapeutic effects, particularly in cancer and inflammation treatments. The bromoethyl group is particularly reactive, allowing for nucleophilic substitution reactions that can modify biological targets.

Anticancer Properties

Research has indicated that this compound exhibits potential anticancer properties. It has been studied for its ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, suggesting its role as a potential chemotherapeutic agent .

Antimicrobial Activity

In addition to its anticancer effects, this compound has also been evaluated for antimicrobial properties. Preliminary studies indicate that it may possess activity against various bacterial strains, making it a candidate for further development in treating infections.

Case Studies and Research Findings

-

Study on Anticancer Activity :

- A study conducted on several cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM.

- The mechanism was linked to the induction of apoptosis as confirmed by flow cytometry analysis.

-

Antimicrobial Evaluation :

- In a separate study, the compound was tested against common pathogens such as E. coli and Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 50 µg/mL, indicating moderate antibacterial activity.

-

Pharmacokinetics :

- Research into the pharmacokinetic properties revealed that the ethoxy group enhances solubility and bioavailability, which are critical factors in drug design.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| N-(3-bromopropyl)-4-ethoxybenzamide | Similar ethoxy and benzamide groups | Moderate anticancer activity |

| N-(2-chloroethyl)-4-ethoxybenzamide | Contains a chloro group | Lower reactivity compared to bromoethyl |

| N-(2-bromopropyl)-3-methoxybenzamide | Contains a methoxy group | Enhanced solubility but varied activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.